N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzodiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE typically involves the reaction of 2-(4-bromophenoxy)acetic acid with a benzodiazole derivative. The reaction is carried out in the presence of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as FtsZ, which is crucial for bacterial cell division . By binding to the active site of the enzyme, it prevents the formation of the Z-ring, thereby inhibiting bacterial proliferation. Additionally, the compound may interact with other cellular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-BENZO[D]IMIDAZOL-2-YL)ACETAMIDE
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMOPHENOXY)ACETAMIDE stands out due to its unique combination of the benzodiazole and bromophenoxy moieties. This structural feature imparts specific biological activities that are not observed in other similar compounds. Its ability to inhibit bacterial cell division and potential anticancer properties make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H14BrN3O2 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrN3O2/c17-11-5-7-12(8-6-11)22-10-16(21)18-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
UWUZVTUHBYSRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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